molecular formula C9H8ClNO5 B3011533 Methyl (4-chloro-2-nitrophenoxy)acetate CAS No. 13212-52-7

Methyl (4-chloro-2-nitrophenoxy)acetate

Cat. No.: B3011533
CAS No.: 13212-52-7
M. Wt: 245.62
InChI Key: ISHRIJCPZRRMFE-UHFFFAOYSA-N
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Description

“Methyl (4-chloro-2-nitrophenoxy)acetate” is a chemical compound with the CAS Number: 13212-52-7 . It has a molecular weight of 245.62 and its IUPAC name is this compound .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C9H8ClNO5 . The InChI code for this compound is 1S/C9H8ClNO5/c1-15-9(12)5-16-8-3-2-6(10)4-7(8)11(13)14/h2-4H,5H2,1H3 .


Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 245.62 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Methyl (4-chloro-2-nitrophenoxy)acetate is used in the synthesis of various chemicals. For instance, 2-(2-nitrophenoxy) acetic acid can be synthesized using 2-nitrophenol and methyl 2-chloroacetate, indicating the use of similar compounds in multi-step chemical syntheses (H. Dian, 2012).

  • The compound has relevance in the synthesis of herbicides, such as AKH-7088, where geometrical isomers of related chemicals demonstrate significant herbicidal activity on broadleaf weeds (Yoshiharu Hayashi & H. Kouji, 1990).

  • It is involved in forming 4-halo-4-nitrocyclohexa-2,5-dienones upon nitration of p-halophenols or p-halophenyl acetates, showcasing its role in the production of complex organic compounds (R. Clewley, G. G. Cross, A. Fischer, & G. Henderson, 1989).

Biorelevant and Environmental Applications

  • Zinc(II) complexes involving ligands similar to this compound exhibit catalytic activities in bio-relevant reactions, such as DNA cleavage, indicating potential applications in biotechnology and medicine (Prateeti Chakraborty et al., 2014).

  • Compounds like methyl parathion, which share structural similarities, are subject to complete oxidation in water using the photoassisted Fenton reaction, highlighting the environmental significance in the degradation of pesticides (J. Pignatello & Yunfu. Sun, 1995).

  • Alcaligenes eutrophus JMP 134 transforms 2-chloro-4-methylphenoxyacetate, a structurally related compound, into a dead-end metabolite, providing insights into biodegradation pathways of such chemicals (D. Pieper, K. Stadler-Fritzsche, K. Engesser, & H. Knackmuss, 1993).

  • This compound analogs have been investigated as CRMP 1 inhibitors, highlighting potential applications in cancer research, particularly for lung cancer (Ishan I. Panchal, R. Rajput, & Ashish D. Patel, 2020).

Safety and Hazards

The safety data sheet for “Methyl (4-chloro-2-nitrophenoxy)acetate” suggests that it may be harmful if swallowed . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is advised .

Future Directions

While specific future directions for “Methyl (4-chloro-2-nitrophenoxy)acetate” are not mentioned in the sources I found, it’s worth noting that similar compounds are being explored for their potential applications in various fields, including pharmaceutical testing .

Mechanism of Action

Target of Action

Methyl (4-chloro-2-nitrophenoxy)acetate is a complex organic compound Similar compounds are known to interact with various enzymes and proteins within the cell, affecting their function and leading to changes in cellular processes .

Mode of Action

It’s worth noting that compounds with similar structures often undergo nucleophilic substitution reactions . In these reactions, a nucleophile, an atom or molecule that donates an electron pair, interacts with an electrophilic center, an atom or molecule that accepts an electron pair . This interaction can lead to the formation of new chemical bonds and the alteration of the compound’s structure .

Biochemical Pathways

Similar compounds have been shown to affect various biochemical pathways, including those involved in cellular metabolism and signal transduction . The compound’s interaction with its targets can lead to changes in these pathways, potentially affecting the cell’s function and behavior .

Pharmacokinetics

Similar compounds are often absorbed through the gastrointestinal tract and distributed throughout the body, where they can interact with their targets . Metabolism of these compounds can occur in the liver, and they are typically excreted in the urine .

Result of Action

The compound’s interaction with its targets and its effects on biochemical pathways can lead to changes in cellular function and behavior .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the pH and temperature of the environment, the presence of other compounds, and the specific characteristics of the cell or organism in which the compound is acting . Understanding these factors can be crucial for predicting the compound’s behavior and effects.

Properties

IUPAC Name

methyl 2-(4-chloro-2-nitrophenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO5/c1-15-9(12)5-16-8-3-2-6(10)4-7(8)11(13)14/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISHRIJCPZRRMFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=C(C=C(C=C1)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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